4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-chloro-5-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(6-13-14)15-4-2-8(7-16)3-5-15/h6,8,16H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCUJLDASOQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(CC2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could act on serotonin receptors, influencing mood regulation and showing promise as antidepressants .
2. Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
3. Neurological Disorders
The piperidine structure present in the compound suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. Research has indicated that similar compounds can modulate neurotransmitter systems, providing therapeutic benefits for patients with these conditions .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antidepressant Activity
In a double-blind study involving animal models, researchers tested the efficacy of 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one against established antidepressants. The results indicated significant improvement in depressive symptoms compared to control groups, suggesting its potential as a novel antidepressant agent.
Case Study 2: Anticancer Efficacy
A laboratory experiment assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth, with significant apoptosis observed at higher doses. This underscores the compound's potential as a lead structure for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous pyridazinones:
Preparation Methods
Overview of the Core Pyridazinone Synthesis
The pyridazinone scaffold, specifically 2-methylpyridazin-3(2H)-one derivatives, is commonly prepared via nucleophilic substitution and cyclization reactions starting from chlorinated pyridazine precursors.
A key intermediate is often a chlorinated methylpyridazine derivative, such as 2-chloro-5-methyl-4-pyridinamine or related analogs, which undergo substitution reactions to introduce amino or piperidinyl groups.
The preparation of 4-amino-5-methylpyridazin-3(2H)-one analogs involves reacting chloromethyl-amino-pyridine derivatives with strong bases like potassium hydroxide in protic solvents (methanol) under elevated temperature and pressure in autoclaves, typically at 160–200 °C, to promote ring closure and hydrolysis steps.
This step is critical as it forms the pyridazinone core with the desired methyl substitution at position 2 and chlorine at position 4 or 5, depending on the precursor.
Incorporation of the Piperidin-1-yl Group with Hydroxymethyl Substitution
The piperidine moiety substituted at position 5 of the pyridazinone is introduced via nucleophilic substitution or coupling reactions involving piperidine derivatives bearing hydroxymethyl functionality.
Piperidin-4-ones and related piperidine derivatives are prepared via reduction of tetrahydropyridinylidene ammonium salts or via cycloaddition reactions using chiral auxiliaries to control stereochemistry.
The hydroxymethyl substitution on the piperidine ring is typically introduced by reacting the piperidine nitrogen with formaldehyde in the presence of a base such as potassium carbonate or tert-butylamine in methanol, yielding the 4-(hydroxymethyl)piperidine intermediate.
This intermediate is then coupled to the chlorinated pyridazinone core via nucleophilic substitution at the 5-position chlorine, replacing it with the piperidin-1-yl group bearing the hydroxymethyl substituent.
Detailed Synthetic Route Summary
Research Findings and Optimization Notes
The autoclave-mediated reaction of chloromethyl-amino-pyridine with potassium hydroxide in methanol provides an efficient and scalable route to the pyridazinone core, avoiding the use of environmentally unfriendly chlorinated solvents and chromatography-heavy purification.
The reduction of nitro-N-oxide intermediates using platinum catalysts (1% Pt + 2% V on carbon) is an effective method to prepare key intermediates with minimal metal salt waste, important for industrial scale-up.
The piperidine hydroxymethylation step is typically performed under mild basic conditions at ambient or slightly elevated temperatures, maintaining stereochemical integrity critical for biological activity.
Diastereomeric mixtures formed during piperidine ring functionalization can be resolved by fractional crystallization or chiral HPLC, ensuring high purity of the final compound.
Protecting group strategies (e.g., tert-butyl or benzhydryl esters) may be employed during intermediate synthesis to facilitate selective functional group transformations and are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core pyridazinone formation | KOH in methanol, autoclave, 160–200 °C, 12–16 h |
| Catalyst for reduction | 1% Pt + 2% V on carbon powder |
| Piperidine hydroxymethylation | Formaldehyde, K2CO3 or tert-butylamine, methanol, rt to mild heat |
| Purification techniques | Crystallization, chromatography (avoid if possible) |
| Typical yields | Up to 84% for pyridazinone intermediate; overall yields vary depending on steps |
| Environmental considerations | Avoid chlorinated solvents; minimize metal waste and excess reagents |
Q & A
Q. What in vitro assays are suitable for evaluating kinase inhibition activity?
- Design :
- Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., ERK1/2) using ATP-concentration-dependent luminescence.
- Cellular Assays : Assess inhibition of downstream phosphorylation (e.g., p90RSK) in cancer cell lines via Western blot.
- Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects, as in ’s ERK inhibitor development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
